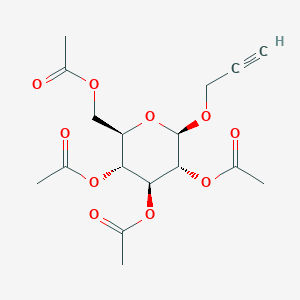
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
説明
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside is a carbohydrate . It is an oligosaccharide that contains a glucose molecule with four acetyl groups at the 2 position .
Synthesis Analysis
The synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside 2 has been described in detail, from 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .Molecular Structure Analysis
The molecular formula of this compound is C17H22O10 . Its molecular weight is 386.35 g/mol .Chemical Reactions Analysis
The primary alcoholyses of this compound proceed by an SN1 mechanism . An increase in the time-independent fraction of α-glucopyranoside as an apparent function of alcohol size for the primary alcoholyses is attributed to a steric factor . An SN2 mechanism is suggested for the secondary alcoholyses .Physical and Chemical Properties Analysis
The melting point of this compound is 114-117 °C (lit.) .科学的研究の応用
Synthesis and Chemical Properties :
- It's used as a raw material in synthesizing bioactive agents. A practical method for its synthesis involving β-d-glucose pentaacetate and allyl alcohol has been developed, which is efficient, safe, and cost-effective for large-scale preparation (Yuasa & Yuasa, 2004).
- It plays a role in polymerization processes, particularly in creating chiral π-conjugated polymers. Its polymerization with transition metal catalysts yields polymers with significant electrical conductivity (Gal et al., 2005).
Application in Carbohydrate Chemistry :
- It's instrumental in the synthesis of thiosaccharides, a class of compounds with potential biological significance. A methodology using 2-propynyl beta-d-glucopyranoside tetraacetate has been developed for creating thiodisaccharides (Aversa et al., 2005).
- It's used in the synthesis of fluorine-containing natural compounds and their analogues, which have applications in various biochemical processes (Lin et al., 1990).
Biochemical Applications :
- The compound has found use in the synthesis of acetal-α-glucosides, which are significant as enzyme inhibitors and cytostatics in cancer treatment (Tietze et al., 1987).
- It is a key component in the creation of various N-gluconyl derivatives of diosgenyl 2-amino-2-deoxy-D-glucopyranoside, which are explored for their biochemical applications (Norkowska et al., 2014).
Role in Glycochemistry :
- Its derivatives are used in the preparation of phenylpropenoid β-d-glucopyranoside congeners, which have potential applications in glycochemistry and pharmacology (Kishida & Akita, 2005).
作用機序
Target of Action
It is known that this compound has a wide range of therapeutic abilities, encompassing the domains of inflammation, immune modulation, cancer containment, and neuroprotection .
Mode of Action
The propargyl function in organic synthesis, in general, is a well-established dipolarophile component in 1,3-dipolar cycloaddition reaction for the synthesis of different triazole or isoxazole derivatives .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside plays a significant role in various biochemical reactions, particularly in the context of glycosylation and carbohydrate metabolism. This compound interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it can serve as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, thereby modifying their structure and function. Additionally, this compound can interact with lectins, which are carbohydrate-binding proteins that play crucial roles in cell-cell communication and immune responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of enzymes involved in glycolysis and the pentose phosphate pathway, leading to alterations in cellular energy production and redox balance . Furthermore, this compound can impact the expression of genes related to carbohydrate metabolism and cell proliferation, thereby influencing cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with specific biomolecules, such as enzymes and receptors. For instance, this compound can act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity and influencing metabolic pathways . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over time, leading to the release of acetyl groups and the formation of the corresponding deacetylated product . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to affect cellular processes such as proliferation, apoptosis, and differentiation, with potential implications for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote tissue regeneration, while at high doses, it may exhibit toxic or adverse effects . For instance, high doses of this compound have been associated with oxidative stress and inflammation in animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to carbohydrate metabolism and energy production. This compound can be metabolized by enzymes such as glycosidases and esterases, leading to the formation of various metabolites that participate in metabolic flux and influence metabolite levels . Additionally, this compound can affect the activity of key metabolic enzymes, thereby modulating the flow of metabolites through different pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through facilitated diffusion or active transport mechanisms, depending on the presence of specific transporters . Once inside the cell, this compound can interact with intracellular binding proteins, which influence its localization and accumulation in different cellular compartments.
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGFUJKLPCRVFW-NQNKBUKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455607 | |
| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34272-02-1 | |
| Record name | 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


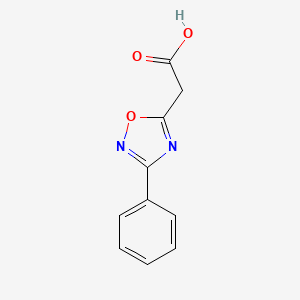
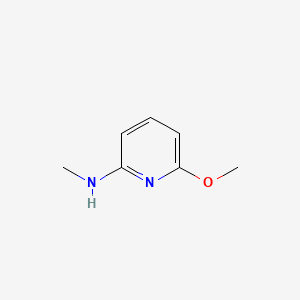
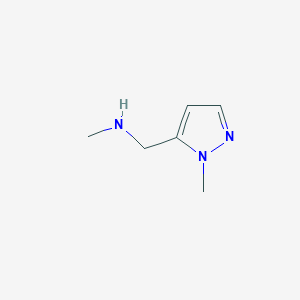

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)
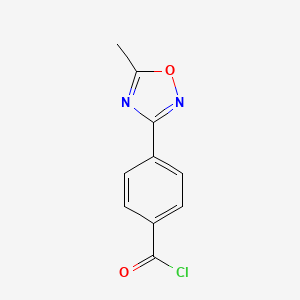
![N-Methyl-1-[5-(Pyridin-3-Yloxy)furan-2-Yl]methanamine](/img/structure/B1365529.png)


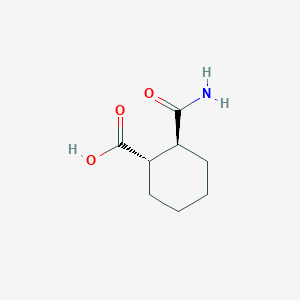
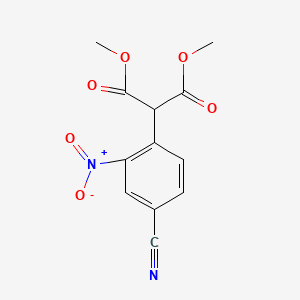
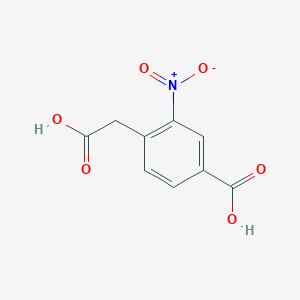
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)

